Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate
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Overview
Description
Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate is an organic compound with the chemical formula C12H15NO4S. This compound is a member of the sulfonamidoacrylate family, characterized by the presence of a sulfonamide group attached to an acrylate moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate typically involves the reaction of p-toluenesulfonamide with methyl bromoacetate to form an intermediate compound. This intermediate is then subjected to a deprotection reaction to yield the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties. These interactions are crucial in its applications in pharmaceuticals and materials science .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylphenylsulfonamido)acetate: Similar structure but with an acetate group instead of an acrylate.
N-(4-methylphenylsulfonyl)glycine methyl ester: Another sulfonamide derivative with a glycine moiety
Uniqueness
Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate is unique due to its acrylate group, which imparts distinct reactivity and properties compared to its acetate and glycine counterparts. This makes it particularly valuable in applications requiring polymerization and specific chemical modifications .
Properties
IUPAC Name |
methyl 2-[[(4-methylphenyl)sulfonylamino]methyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-11(7-5-9)18(15,16)13-8-10(2)12(14)17-3/h4-7,13H,2,8H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMDCSKJOQNGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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